Triethyl phosphonoacetate-2-13C is a labeled derivative of triethyl phosphonoacetate, which serves as a crucial reagent in organic synthesis. Its molecular formula is , and it has a molecular weight of 225.18 g/mol. The compound features a phosphonate group, which is essential for its reactivity in various chemical transformations. The presence of the carbon-13 isotope at the second position enhances its utility in isotopic labeling studies, particularly in metabolic research and NMR spectroscopy applications .
The synthesis of triethyl phosphonoacetate-2-13C typically involves:
Triethyl phosphonoacetate-2-13C has several applications:
Several compounds exhibit structural or functional similarities to triethyl phosphonoacetate-2-13C. Here are some notable examples:
Compound Name | Structure/Functional Group | Unique Features |
---|---|---|
Triethyl Phosphonoacetate | Phosphonate ester | Base-catalyzed reactions without isotopic labeling |
Diethyl Phosphonoacetate | Similar ester structure | Less steric hindrance than triethyl variant |
Ethyl Phosphonochloridate | Phosphonate with chlorine | More reactive due to electrophilic chlorine |
Methyl Phosphonochloridate | Phosphonate with chlorine | Smaller alkyl group may affect reactivity |
Ethyl Acetoacetate | β-keto ester | Used in similar synthetic pathways but lacks phosphorus |
Triethyl phosphonoacetate-2-13C stands out due to its isotopic labeling capability, enhancing its utility in metabolic studies and NMR applications compared to its non-labeled counterparts .